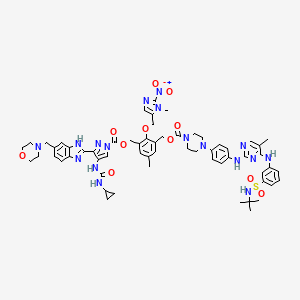
RTI-55-d3 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RTI-55-d3 (hydrochloride) is a deuterated form of RTI-55 hydrochloride, a compound belonging to the phenyltropane family. It is primarily used in scientific research as a potent inhibitor of the dopamine transporter, which plays a crucial role in the reuptake of dopamine in the brain .
Vorbereitungsmethoden
The synthesis of RTI-55-d3 (hydrochloride) involves the incorporation of deuterium atoms into the RTI-55 molecule. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with a precursor molecule, often a tropane derivative.
Deuteration: Deuterium atoms are introduced into the molecule through specific chemical reactions, replacing hydrogen atoms.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility
Industrial production methods for RTI-55-d3 (hydrochloride) are not widely documented, as it is primarily used for research purposes.
Analyse Chemischer Reaktionen
RTI-55-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert RTI-55-d3 (hydrochloride) into reduced forms, altering its chemical properties.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
RTI-55-d3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactions of deuterated compounds.
Biology: The compound is employed in research on dopamine transporters and their role in neurotransmission.
Medicine: RTI-55-d3 (hydrochloride) is used in the development of diagnostic tools and treatments for neurological disorders.
Industry: It is utilized in the production of radiolabeled compounds for imaging studies
Wirkmechanismus
RTI-55-d3 (hydrochloride) exerts its effects by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By blocking this transporter, the compound increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling. This mechanism is crucial for understanding the compound’s effects on neurotransmission and its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
RTI-55-d3 (hydrochloride) is similar to other phenyltropane-based compounds, such as:
RTI-55: The non-deuterated form of RTI-55-d3 (hydrochloride), which also inhibits the dopamine transporter.
RTI-31: Another phenyltropane derivative with similar dopaminergic effects.
RTI-51: A compound with a similar structure but different pharmacological properties.
The uniqueness of RTI-55-d3 (hydrochloride) lies in its deuterated nature, which can provide insights into the effects of deuterium substitution on the compound’s chemical and biological properties.
Eigenschaften
Molekularformel |
C16H21ClINO2 |
|---|---|
Molekulargewicht |
424.72 g/mol |
IUPAC-Name |
methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H20INO2.ClH/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10;/h3-6,12-15H,7-9H2,1-2H3;1H/t12-,13+,14+,15-;/m0./s1/i1D3; |
InChI-Schlüssel |
FGRGHXZCDYBEJE-WNORLSIYSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)I)C(=O)OC.Cl |
Kanonische SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B12410768.png)
![3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12410776.png)





![1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole](/img/structure/B12410828.png)






